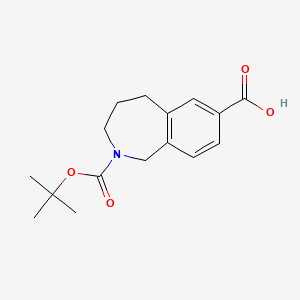

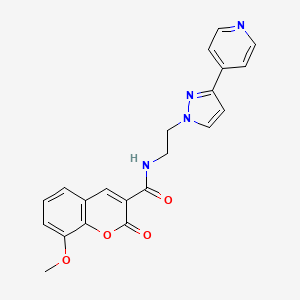

6-(4-ethylpiperazin-1-yl)-5-nitro-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(4-ethylpiperazin-1-yl)-5-nitro-N2-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine is a useful research compound. Its molecular formula is C15H25N7O3 and its molecular weight is 351.411. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Adsorption and Catalysis

The compound 4-Amino-6-(4-ethylpiperazinyl)-5-nitropyrimidin-2-ylamine, due to its complex structure involving a pyrimidine moiety, shows potential in adsorption and catalysis. A similar pyrimidine-polyamine conjugate demonstrated effectiveness as a molecular receptor for metal ions like Zn2+ and Cd2+ in aqueous solutions, highlighting the potential for this compound in environmental remediation and heavy metal sequestration (Garcia-martin et al., 2005).

Drug Synthesis and Medicinal Chemistry

Pyrimidine derivatives, akin to the compound , have been explored for their potential in drug synthesis, particularly as ligands for histamine receptors and antitumor agents. A study focusing on 2-aminopyrimidines as histamine H4 receptor ligands revealed the importance of the pyrimidine moiety's modifications in enhancing drug potency and efficacy, which suggests that 4-Amino-6-(4-ethylpiperazinyl)-5-nitropyrimidin-2-ylamine could be a valuable scaffold for developing new therapeutic agents (Altenbach et al., 2008).

Antioxidant and Neuroprotective Activities

Compounds featuring pyrimidine rings have shown promise in neuroprotection and antioxidation. Novel 4-arylpyrimidine derivatives were synthesized and demonstrated significant anti-anoxic and anti-lipid peroxidation activities, indicating the potential of pyrimidine-based compounds like 4-Amino-6-(4-ethylpiperazinyl)-5-nitropyrimidin-2-ylamine in protecting brain cells from damage due to lack of oxygen or oxidative stress (Kuno et al., 1992).

Catalysis in Chemical Synthesis

In the realm of chemical synthesis, particularly in creating complex organic molecules, pyrimidine and its derivatives have been utilized as key intermediates. For example, the synthesis of aminomethylenebisphosphonates, which have diverse pharmacological activities, involves a three-component reaction where a primary amine plays a crucial role. This underscores the potential utility of 4-Amino-6-(4-ethylpiperazinyl)-5-nitropyrimidin-2-ylamine in synthesizing compounds with significant biological activities (Dabrowska et al., 2009).

Reduction of Nitro Compounds

The reduction of nitro compounds to amines is a critical reaction in organic chemistry with significant implications in drug synthesis and environmental chemistry. Graphene-based catalysts have been developed for this purpose, and the complex structure of 4-Amino-6-(4-ethylpiperazinyl)-5-nitropyrimidin-2-ylamine could offer unique catalytic properties that enhance the efficiency of such reactions (Nasrollahzadeh et al., 2020).

Mecanismo De Acción

Mode of Action

Based on its structural similarity to other piperazine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Pharmacokinetics

Its bioavailability, half-life, metabolism, and excretion patterns remain unknown .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific information on its targets and mode of action .

Propiedades

IUPAC Name |

6-(4-ethylpiperazin-1-yl)-5-nitro-2-N-(oxolan-2-ylmethyl)pyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N7O3/c1-2-20-5-7-21(8-6-20)14-12(22(23)24)13(16)18-15(19-14)17-10-11-4-3-9-25-11/h11H,2-10H2,1H3,(H3,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULPMRUSKRYRAGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)NCC3CCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-fluorophenyl)-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2796145.png)

acetate](/img/structure/B2796147.png)

![4-[(4-chlorophenyl)sulfonyl]-2-(2-fluorophenyl)-N-(3-methoxypropyl)-1,3-oxazol-5-amine](/img/structure/B2796154.png)

![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-(thiophen-3-yl)acetamide](/img/structure/B2796155.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2796158.png)

![N-([1,1'-Biphenyl]-4-yl)-1H-indole-3-carboxamide](/img/structure/B2796159.png)

![ethyl 2-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2796160.png)

![4-((4-nitrobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2796165.png)